molecular formula C14H15ClN4O B2852530 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one CAS No. 2195953-96-7

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one

Cat. No.: B2852530
CAS No.: 2195953-96-7
M. Wt: 290.75
InChI Key: SLJKNOHFGFRVSL-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one is a complex organic compound featuring a triazole ring fused to an azetidine ring, and a chlorophenyl group attached to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The azetidine ring can be synthesized through cyclization reactions, and the chlorophenyl group can be introduced via electrophilic aromatic substitution.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The propanone group can be oxidized to form carboxylic acids or esters.

  • Reduction: The triazole ring can be reduced to form amines.

  • Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids or esters.

  • Reduction: Amines.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The triazole ring is known for its ability to bind to various biological targets, making it useful in drug discovery.

  • Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly in the treatment of infections and inflammation.

  • Industry: Its unique structure makes it valuable in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors in the body. The triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-chlorophenyl)propan-1-one

  • 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(2-chlorophenyl)propan-1-one

  • 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-fluorophenyl)propan-1-one

Uniqueness: This compound is unique due to the specific positioning of the chlorophenyl group and the presence of the triazole ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O/c15-12-3-1-2-11(8-12)4-5-14(20)18-9-13(10-18)19-16-6-7-17-19/h1-3,6-8,13H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJKNOHFGFRVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=CC=C2)Cl)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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